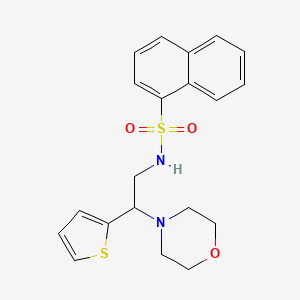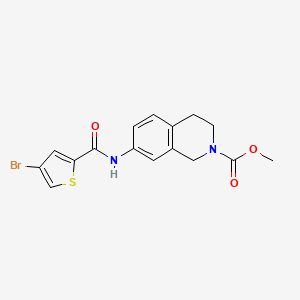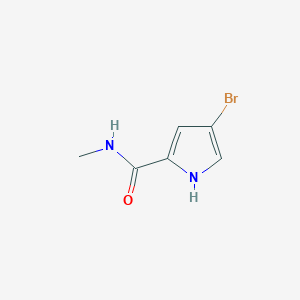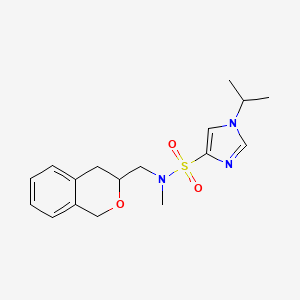![molecular formula C20H25NO2 B2485337 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide CAS No. 1396801-73-2](/img/structure/B2485337.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide often involves complex organic synthesis routes. For example, the synthesis of related compounds has been achieved through processes that include the formation of pivalamide moieties, coupling reactions involving biphenyl structures, and modifications of the hydroxypropyl component. Such syntheses require precise control of reaction conditions and the use of specific reagents and catalysts to achieve the desired products with high purity and yield (Atalay et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide features complex arrangements of atoms including biphenyl moieties, pivalamide groups, and hydroxypropyl chains. X-ray crystallography and molecular modeling studies have provided insights into the conformational preferences, bond lengths, angles, and the overall three-dimensional arrangement of atoms within these molecules. These studies highlight the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing the molecular structure (Saeed et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide and related compounds involves interactions with various reagents leading to functional group transformations, including oxidation, reduction, and hydrolysis. These reactions can significantly alter the physical and chemical properties of the compounds, enabling their application in different areas of research and industry (Smith et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and composition. Key physical properties include melting point, boiling point, solubility in various solvents, and crystalline structure. These properties are crucial for determining the compound's suitability for specific applications, including its role as a potential intermediate in organic synthesis or as a component in material science applications (Özer et al., 2009).
Chemical Properties Analysis
Chemical properties, such as acidity or basicity (pKa), reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for understanding how these compounds interact in chemical reactions. The presence of functional groups like the pivalamide and hydroxypropyl groups significantly influences these properties, affecting the compound's reactivity and potential applications (Digianantonio et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHDEKBCYEQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)



![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)



![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)